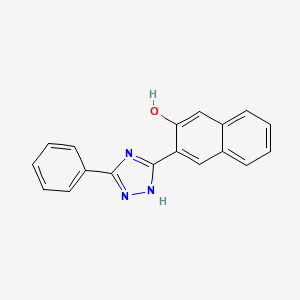
3-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)naphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)naphthalen-2(3H)-one” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)naphthalen-2(3H)-one” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones.
Aromatic Substitution: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Naphthalene Ring Formation: The naphthalene moiety is synthesized through a series of condensation reactions involving naphthol or naphthoquinone derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: The triazole and naphthalene rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various functionalized triazole and naphthalene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of organic semiconductors or photonic materials.
Biology
Antimicrobial Agents: Triazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of “3-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)naphthalen-2(3H)-one” would depend on its specific application. Generally, triazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA/RNA: Intercalating into nucleic acids, disrupting their function.
Modulating Receptor Activity: Acting as agonists or antagonists at various biological receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Naphthalene Derivatives: Compounds with naphthalene moieties but different functional groups.
Uniqueness
“3-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)naphthalen-2(3H)-one” is unique due to its specific combination of a triazole ring and a naphthalene moiety, which may confer distinct biological and chemical properties compared to other triazole or naphthalene derivatives.
Properties
CAS No. |
88513-08-0 |
|---|---|
Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C18H13N3O/c22-16-11-14-9-5-4-8-13(14)10-15(16)18-19-17(20-21-18)12-6-2-1-3-7-12/h1-11,22H,(H,19,20,21) |
InChI Key |
QEQQKVMFDOFYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


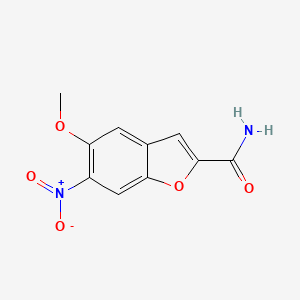
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
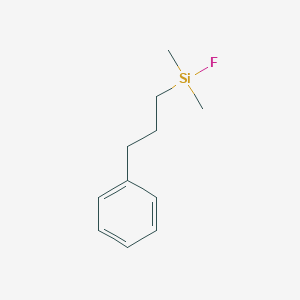
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
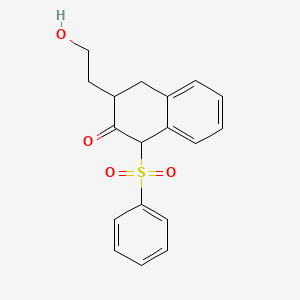
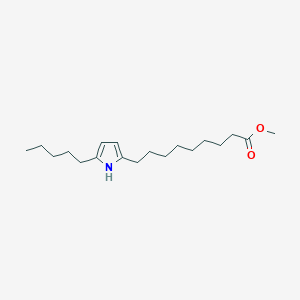
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
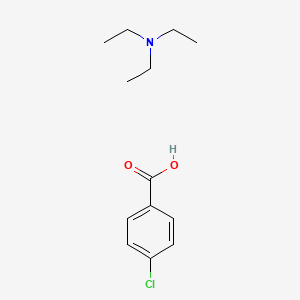
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
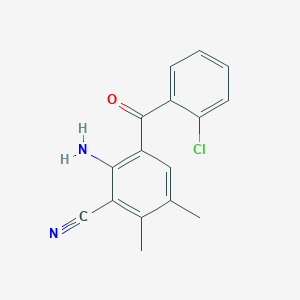
amino}acetic acid](/img/structure/B14380231.png)
